Barnidipine

Hypertension Comparative Efficacy Tolerability

Barnidipine is a single, stereochemically pure optical isomer (3'S, 4S configuration), a third-generation 1,4-dihydropyridine calcium channel antagonist. Unlike racemic mixtures, its multichannel blockade profile targets L-, N-, and T-type calcium channels, driving differentiated efficacy in hypertension and cardio-renal protection models. It demonstrates improved tolerability and reduced reflex tachycardia versus amlodipine or nitrendipine, making it the preferred model compound for studying DHP-related side effects. Specify ≥98% purity for reproducible in vivo and in vitro outcomes. Require full analytical documentation (HPLC, NMR, MS) and confirm cold-chain shipping to maintain chiral integrity. For research use only; not for human use.

Molecular Formula C27H29N3O6
Molecular Weight 491.5 g/mol
CAS No. 104713-75-9
Cat. No. B1667753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarnidipine
CAS104713-75-9
Synonyms1-benzyl-3-pyrrolidinyl methyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
barnidipine
Cyress
Libradin
mepirodipine
mepirodipine hydrobromide, (S,S)-isomer
mepirodipine hydrochloride, (R,R)-isomer
mepirodipine hydrochloride, (R,S)-isomer
mepirodipine hydrochloride, (S,R)-isomer
mepirodipine hydrochloride, (S,S)-isomer
mepirodipine malate, (S,S)-isomer
mepirodipine oxalate, (R,S)-isomer
mepirodipine oxalate, (S,S)-isomer
mepirodipine, (R,R)-isomer
mepirodipine, (R,S)-isomer
mepirodipine, (S,R)-isomer
YM 09730
YM-09730
Molecular FormulaC27H29N3O6
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1
InChIKeyVXMOONUMYLCFJD-DHLKQENFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Barnidipine (CAS 104713-75-9) Procurement Guide: Single-Isomer DHP Calcium Antagonist for Hypertension Research


Barnidipine is a third-generation 1,4-dihydropyridine (DHP) calcium channel antagonist [1]. Its clinically active pharmaceutical ingredient is a single, stereochemically pure optical isomer (3'S, 4S configuration), which distinguishes it from many racemic DHP mixtures [2]. This long-acting compound provides 24-hour blood pressure control with a once-daily modified-release formulation and is indicated for the treatment of essential hypertension [3].

Why Barnidipine Cannot Be Interchanged with Other DHP Calcium Antagonists


Substitution of barnidipine with other dihydropyridine calcium channel blockers (CCBs) is not straightforward due to key pharmacological differences. Its unique, single-optical-isomer composition can confer higher potency and a longer duration of action compared to racemic mixtures [1]. Furthermore, barnidipine exhibits a distinct multichannel blockade profile, targeting N- and T-type calcium channels in addition to the L-type channel, a feature not shared by all in-class agents and which influences both efficacy and side effect profiles [2][3]. Clinical evidence demonstrates that patients switching from other CCBs due to tolerability issues can achieve successful blood pressure management with barnidipine [4].

Quantitative Differentiation of Barnidipine from Key DHP Comparators: A Head-to-Head Evidence Review


Barnidipine vs. Amlodipine: Reduced Incidence of Drug-Related Adverse Events

In a 24-week randomized pilot study, barnidipine (10 mg once daily) demonstrated a significantly lower rate of drug-related adverse events (AEs) compared to amlodipine (5-10 mg once daily). Barnidipine was associated with drug-related AEs in only 2 out of 15 patients (13%), whereas amlodipine led to drug-related AEs in 9 out of 15 patients (60%) [1]. This indicates a superior tolerability profile for barnidipine in treatment-naive hypertensive patients. Furthermore, a separate analysis notes that edema is less frequent with barnidipine than with amlodipine [2].

Hypertension Comparative Efficacy Tolerability

Barnidipine vs. Lercanidipine: Greater Reduction in Blood Pressure and Markers of Endothelial Damage

In a 6-month randomized study of 151 hypertensive patients with type 2 diabetes, barnidipine (20 mg/day) plus losartan (100 mg/day) led to a greater reduction in blood pressure compared to lercanidipine (20 mg/day) plus losartan (100 mg/day) [1]. The barnidipine combination also significantly reduced key biomarkers of endothelial damage (Hs-CRP, TNF-α) and oxidative stress (isoprostanes) both from baseline and relative to the lercanidipine combination [1]. Notably, left ventricular mass index (LVMI) was also reduced to a greater extent with barnidipine + losartan [2].

Hypertension Type 2 Diabetes Mellitus Endothelial Function Oxidative Stress

Barnidipine vs. Nitrendipine: Equivalent BP Reduction with Superior Sympathetic Profile

A randomized, double-blind study in 24 hypertensive patients showed that barnidipine (10-20 mg/day) and nitrendipine (10-20 mg/day) achieved equivalent reductions in blood pressure over a 12-week period [1]. Barnidipine reduced mean sitting BP from 165±2/100±1 mmHg to 145±2/89±1 mmHg, while nitrendipine reduced BP from 163±3/100±2 mmHg to 143±7/90±3 mmHg. However, only the barnidipine group exhibited a significant decrease in plasma noradrenaline levels, indicating an absence of reflex sympathetic activation [1].

Hypertension Hemodynamics Sympathetic Nervous System

Barnidipine vs. Felodipine: Comparable Efficacy, Potential for Lower Palpitations

A 4-week randomized study in 131 Chinese patients with essential hypertension found that barnidipine (10-15 mg once daily) and felodipine (5-10 mg once daily) were equally efficacious in reducing systolic and diastolic blood pressure [1]. Reductions were 19.2±13.6/14.4±7.0 mmHg for barnidipine and 20.3±11.3/14.7±7.7 mmHg for felodipine, with ≥87% of patients in both groups achieving a marked or moderate effect [1]. Although the overall incidence of adverse events was similar, more patients taking felodipine experienced palpitations [1].

Hypertension Comparative Efficacy Tolerability

Barnidipine's Unique Multichannel Blockade Profile (L-, N-, and T-type)

Unlike many DHPs that primarily target L-type calcium channels, barnidipine demonstrates significant blockade of N-type (α1B) and P/Q-type (α1A) channels, as well as specific T-type channel subtypes (Cav3.1/α1G and Cav3.2/α1H) [1][2]. This multichannel profile is shared by only a subset of DHPs (e.g., amlodipine, benidipine, cilnidipine) and is absent in others like nifedipine, felodipine, and nitrendipine [1][2]. This pharmacological diversity is a key source of clinical differentiation within the DHP class, influencing both efficacy and side effect profiles.

Calcium Channel Pharmacology Ion Channel Selectivity Mechanism of Action

Optimal Use Cases for Barnidipine in Research and Preclinical Studies


Investigating DHP Class Effects Beyond L-type Channel Blockade

Researchers studying the functional consequences of multichannel (L-, N-, T-type) calcium channel blockade can use barnidipine as a model compound. Its established profile in blocking N-type and specific T-type channel isoforms allows for comparative studies with more L-type-selective DHPs (e.g., nifedipine) to elucidate the role of these additional targets in cardiovascular physiology and pharmacology [1][2].

Comparative Tolerability Studies in Hypertension Models

Barnidipine's favorable tolerability profile, as evidenced by lower adverse event rates compared to amlodipine and a reduced propensity for reflex tachycardia compared to nitrendipine, makes it a valuable tool for investigating the mechanisms of DHP-related side effects. It is an ideal candidate for studies aiming to decouple antihypertensive efficacy from vascular edema or sympathetic activation [1][2].

Exploring Cardio-Renal Protection in Metabolic Syndrome Models

Given its demonstrated ability to improve markers of endothelial damage (Hs-CRP, TNF-α) and oxidative stress (isoprostanes) in hypertensive, diabetic patients, barnidipine is a prime candidate for preclinical research focused on cardio-renal protection in the context of metabolic syndrome or diabetes. Its effects on these biomarkers provide a foundation for exploring pleiotropic benefits beyond blood pressure reduction [1].

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